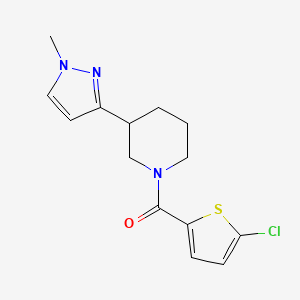

(5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Description

This compound features a methanone core bridging a 5-chlorothiophen-2-yl group and a 3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl moiety. Such scaffolds are prevalent in medicinal chemistry, often targeting enzymes or receptors via heterocyclic interactions .

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3OS/c1-17-8-6-11(16-17)10-3-2-7-18(9-10)14(19)12-4-5-13(15)20-12/h4-6,8,10H,2-3,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEZZIHHLNZKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and pyrazole derivatives. One common synthetic route is the Friedel-Crafts acylation reaction, where a chlorothiophene derivative is reacted with a piperidine derivative in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, implementing continuous flow chemistry for efficient production, and ensuring proper waste management and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The ketone group can be further oxidized to form carboxylic acids.

Reduction: : The ketone group can be reduced to form alcohols.

Substitution: : The chlorine atom on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The reactions are typically carried out under acidic conditions.

Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). These reactions are usually performed in anhydrous ether solvents.

Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and halides. The reactions are often carried out in polar aprotic solvents.

Major Products Formed

Oxidation: : Formation of carboxylic acids.

Reduction: : Formation of alcohols.

Substitution: : Formation of various substituted thiophenes.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may have biological activity and can be used in the development of new drugs.

Medicine: : It could be explored for its therapeutic potential in treating various diseases.

Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, it may involve interactions with molecular targets such as enzymes or receptors. The compound could bind to these targets and modulate their activity, leading to desired biological effects.

Comparison with Similar Compounds

Key Structural Analogs and Physicochemical Properties

| Compound Name / ID | Core Structure Differences | Key Substituents | Potential Implications |

|---|---|---|---|

| Target Compound | 5-Chlorothiophen-2-yl, 3-(1-methyl-1H-pyrazol-3-yl)piperidine | Cl (thiophene), methylpyrazole | Enhanced lipophilicity; potential for dual aromatic interactions |

| 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine | Lacks thiophene; simpler piperidine-pyrazole linkage | Cl (pyrazole), methyl group | Reduced steric bulk; possible lower metabolic stability |

| CID-24791139: 4-(hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-ylmethanone | Piperidine substituted with hydroxymethyl and trifluoromethylbenzyl | CF₃, hydroxymethyl, 5-methylpyrazole | Increased polarity; potential for enhanced solubility and target selectivity |

| (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone | Replaces thiophene with chlorophenyl and pyridinyl-pyrazole | Cl (phenyl, pyridine), CF₃ | Higher metabolic stability due to trifluoromethyl; pyridine may enhance H-bonding |

| Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl | Dihydropyrazole and pyridine substituents | 2-methylphenyl, saturated pyrazole | Conformational rigidity may limit binding adaptability |

Pharmacological and Functional Insights

- Target Compound : The 5-chlorothiophene moiety may confer improved membrane permeability compared to pyridine-based analogs (e.g., ), while the methylpyrazole on piperidine could modulate kinase inhibition profiles.

- Chlorophenyl-Pyridinyl Analogs () : The trifluoromethyl group increases resistance to oxidative metabolism, a common advantage in drug design.

Biological Activity

The compound (5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone , with the CAS number 2034304-43-1 , has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 309.8 g/mol

- Chemical Structure : Chemical Structure

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophenes have been shown to possess antibacterial and antifungal activities. The compound may share these properties due to its thiophene moiety, which is known for enhancing biological activity through electron-withdrawing effects and structural stability.

Anticancer Potential

The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Similar compounds have been studied for their ability to inhibit key enzymes such as Na+/K+ ATPase, which is implicated in cancer cell growth and survival. For example, a related study demonstrated that certain piperidine derivatives inhibited oncogenic Ras activity in cancer cells, indicating a possible mechanism of action for this compound as well .

Inhibition of Enzymatic Activity

The compound's design suggests it may act as an inhibitor of specific enzymes related to neurotransmitter metabolism. Compounds with similar piperidine structures have been shown to influence monoamine oxidase (MAO) activity, potentially impacting mood disorders and neurodegenerative diseases .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiophene derivatives against common bacterial strains using disk diffusion methods. The results indicated that several derivatives exhibited promising antibacterial effects comparable to standard antibiotics like Gentamicin . This suggests that this compound could be a candidate for further antimicrobial studies.

Study 2: Anticancer Activity

In a comparative study of piperidine derivatives, it was found that certain compounds significantly inhibited the growth of glioma cells through mechanisms involving Na+/K+ ATPase inhibition and modulation of intracellular signaling pathways. The findings highlight the potential of this compound in cancer therapeutics .

Summary of Biological Activities

Q & A

Basic Characterization Question

- NMR spectroscopy : 1H/13C NMR resolves structural ambiguities, particularly for distinguishing pyrazole and piperidine protons .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- X-ray crystallography : For resolving stereochemical uncertainties in the piperidine ring .

How can contradictory bioactivity data from different studies be resolved?

Advanced Data Analysis Question

Conflicting bioactivity results (e.g., enzyme inhibition vs. receptor antagonism) require:

- Structural analogs comparison : Test derivatives to identify key pharmacophores (e.g., the 5-chlorothiophene group’s role in binding) .

- Dose-response assays : Validate activity thresholds using standardized protocols (e.g., IC50/EC50 curves) .

- In silico docking : Predict binding modes to receptors like kinases or GPCRs to reconcile experimental data .

What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

Q. Advanced Stability Study

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and varying pH to identify degradation products via LC-MS .

- Plasma stability assays : Incubate with human plasma and quantify parent compound loss over time using HPLC .

- Cyclic voltammetry : Assess redox stability, particularly for the thiophene moiety .

How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?

Q. Advanced Synthetic Challenge

- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution .

- Metal-mediated coupling : Use iridium catalysts for selective C-H activation at the pyrazole’s 3-position .

- Computational modeling : Predict reactive sites using DFT calculations to guide experimental design .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Basic Bioactivity Question

- Kinase inhibition assays : Screen against panels like the KinomeScan® platform to identify targets .

- Cellular viability assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa or MCF-7) .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

What strategies are effective for resolving low solubility in aqueous buffers?

Advanced Formulation Question

- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

- Nanoparticle encapsulation : Use PEGylated liposomes or polymeric carriers .

- Co-solvent systems : Optimize DMSO/water or cyclodextrin mixtures for in vitro assays .

How can computational methods predict off-target interactions or toxicity?

Advanced Computational Question

- Pharmacophore modeling : Align structural features with known toxicophores (e.g., PAINS filters) .

- Machine learning models : Train on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .

- Molecular dynamics simulations : Assess binding persistence to unintended targets like hERG channels .

What strategies validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Mechanistic Study

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.